Cas no 402600-23-1 (5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester)

5-ペンタフルオロフェニルオキシメチル-フラン-2-カルボン酸メチルエステルは、フラン骨格にペンタフルオロフェニルオキシメチル基が導入された特異な構造を有する化合物です。この分子は、高い電子求引性を示すペンタフルオロフェニル基を有することで、他の官能基との反応性や物性を制御できる点が特徴です。特に、有機合成中間体としての有用性が高く、医農薬品や機能性材料の開発において重要な役割を果たします。また、フッ素原子の導入により、脂溶性や代謝安定性の向上が期待されます。

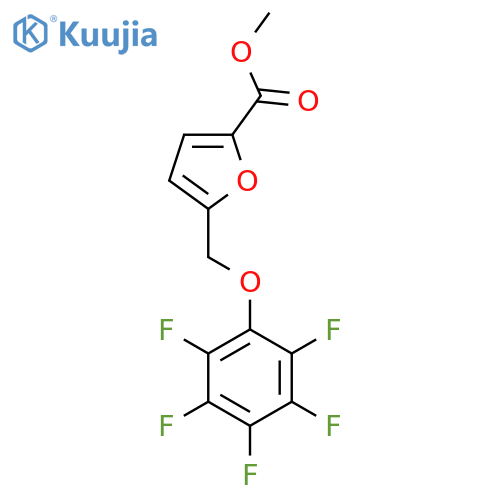

402600-23-1 structure

商品名:5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester

CAS番号:402600-23-1

MF:C13H7F5O4

メガワット:322.184301614761

MDL:MFCD02055736

CID:2857526

PubChem ID:1852079

5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 402600-23-1

- CS-0301932

- METHYL 5-(2,3,4,5,6-PENTAFLUOROPHENOXYMETHYL)FURAN-2-CARBOXYLATE

- Methyl 5-((perfluorophenoxy)methyl)furan-2-carboxylate

- methyl 5-[(pentafluorophenoxy)methyl]furan-2-carboxylate

- STK346663

- methyl 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylate

- methyl 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-2-furoate

- AK-968/15363556

- EN300-228198

- AKOS000307691

- METHYL 5-[(PENTAFLUOROPHENOXY)METHYL]-2-FUROATE

- 5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester

- BBL037871

-

- MDL: MFCD02055736

- インチ: InChI=1S/C13H7F5O4/c1-20-13(19)6-3-2-5(22-6)4-21-12-10(17)8(15)7(14)9(16)11(12)18/h2-3H,4H2,1H3

- InChIKey: KZHPRBPFBJLCBY-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=C(COC2=C(C(=C(C(=C2F)F)F)F)F)O1

計算された属性

- せいみつぶんしりょう: 322.02644951Da

- どういたいしつりょう: 322.02644951Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 383

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 356.9±42.0 °C at 760 mmHg

- フラッシュポイント: 169.7±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228198-0.05g |

402600-23-1 | 95% | 0.05g |

$528.0 | 2024-06-20 | ||

| Enamine | EN300-228198-10g |

402600-23-1 | 10g |

$2701.0 | 2023-09-15 | |||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372602-500mg |

Methyl 5-((perfluorophenoxy)methyl)furan-2-carboxylate |

402600-23-1 | 98% | 500mg |

¥15093.00 | 2024-05-15 | |

| Enamine | EN300-228198-2.5g |

402600-23-1 | 95% | 2.5g |

$1230.0 | 2024-06-20 | ||

| Enamine | EN300-228198-0.5g |

402600-23-1 | 95% | 0.5g |

$603.0 | 2024-06-20 | ||

| Enamine | EN300-228198-1.0g |

402600-23-1 | 95% | 1.0g |

$628.0 | 2024-06-20 | ||

| Fluorochem | 027265-1g |

5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester |

402600-23-1 | 1g |

£210.00 | 2022-03-01 | ||

| Enamine | EN300-228198-0.1g |

402600-23-1 | 95% | 0.1g |

$553.0 | 2024-06-20 | ||

| Enamine | EN300-228198-5.0g |

402600-23-1 | 95% | 5.0g |

$1821.0 | 2024-06-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372602-250mg |

Methyl 5-((perfluorophenoxy)methyl)furan-2-carboxylate |

402600-23-1 | 98% | 250mg |

¥18090.00 | 2024-05-15 |

5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

402600-23-1 (5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬